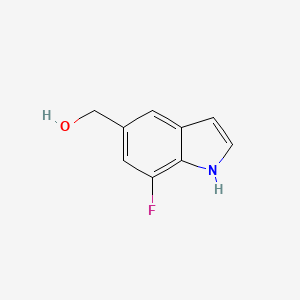

(7-fluoro-1H-indol-5-yl)methanol

Description

“(7-Fluoro-1H-indol-5-yl)methanol” is a fluorinated indole derivative featuring a hydroxymethyl (-CH2OH) group at the 5-position and a fluorine atom at the 7-position of the indole core. Indole derivatives are pivotal in medicinal chemistry due to their structural resemblance to endogenous biomolecules like tryptophan and serotonin, enabling interactions with diverse biological targets. The fluorine substitution enhances metabolic stability and modulates electronic properties, while the hydroxymethyl group provides a site for further functionalization, such as esterification or etherification .

Synthetic routes typically involve formylation or alkylation of pre-functionalized indoles. For example, analogous compounds like “(1-Benzyl-4-fluoro-1H-indol-3-yl)methanol” are synthesized via Vilsmeier-Haack formylation of 4-fluoroindole followed by reduction . Similar methodologies may apply to “(7-fluoro-1H-indol-5-yl)methanol,” though positional isomerism (e.g., 5- vs. 3-substitution) requires tailored regioselective strategies.

Properties

Molecular Formula |

C9H8FNO |

|---|---|

Molecular Weight |

165.16 g/mol |

IUPAC Name |

(7-fluoro-1H-indol-5-yl)methanol |

InChI |

InChI=1S/C9H8FNO/c10-8-4-6(5-12)3-7-1-2-11-9(7)8/h1-4,11-12H,5H2 |

InChI Key |

HMOGFRISMMXESQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)CO)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-fluoro-1H-indol-5-yl)methanol typically involves the introduction of a fluorine atom and a hydroxymethyl group onto the indole ring. One common method is the electrophilic substitution reaction, where the indole ring undergoes fluorination at the 7th position. This can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like silver triflate. The hydroxymethyl group can be introduced through a formylation reaction followed by reduction. For example, the Vilsmeier-Haack reaction can be used to formylate the indole ring, and the resulting formyl group can be reduced to a hydroxymethyl group using sodium borohydride.

Industrial Production Methods

Industrial production of (7-fluoro-1H-indol-5-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(7-fluoro-1H-indol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.

Reduction: The compound can be reduced to form (7-fluoro-1H-indol-5-yl)methane using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the fluorine atom can be replaced with an amino group using ammonia or an amine.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Ammonia (NH3), primary or secondary amines

Major Products Formed

Oxidation: (7-fluoro-1H-indol-5-yl)formaldehyde, (7-fluoro-1H-indol-5-yl)carboxylic acid

Reduction: (7-fluoro-1H-indol-5-yl)methane

Substitution: (7-amino-1H-indol-5-yl)methanol

Scientific Research Applications

(7-fluoro-1H-indol-5-yl)methanol has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound can be used in the study of biological processes involving indole derivatives. It may serve as a probe to investigate enzyme-substrate interactions and receptor binding.

Medicine: (7-fluoro-1H-indol-5-yl)methanol has potential therapeutic applications due to its structural similarity to bioactive indole compounds. It may be explored for its antiviral, anticancer, and anti-inflammatory properties.

Industry: The compound can be used in the development of new materials and pharmaceuticals. Its unique properties make it a valuable intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (7-fluoro-1H-indol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group can influence the compound’s binding affinity and selectivity towards certain receptors and enzymes. For example, the compound may interact with serotonin receptors, which are known to bind indole derivatives. The hydroxymethyl group can form hydrogen bonds with amino acid residues in the receptor binding site, enhancing the compound’s stability and activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Effects

Substituent Position and Electronic Effects :

- Fluorine vs. Halogens : The 7-fluoro group in the target compound reduces metabolic oxidation compared to 7-chloro or 7-bromo analogues (e.g., 7-chloro-1H-indole-2-carboxylic acid ), while bromine increases steric hindrance and polarizability .

Physicochemical Properties

- Collision Cross-Section (CCS): The brominated analogue “(7-bromo-5-fluoro-1H-indol-2-yl)methanol” exhibits a CCS of 148.8 Ų for [M+H]+, suggesting a compact structure . The target compound’s CCS is likely smaller due to reduced bromine steric effects.

- Solubility : The hydroxymethyl group enhances water solubility compared to nitro- or halogen-substituted indoles (e.g., compound 30 with a nitro group ).

Biological Activity

(7-fluoro-1H-indol-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant research findings and data.

Molecular Formula: C9H8FNO

Molecular Weight: 167.17 g/mol

IUPAC Name: (7-fluoro-1H-indol-5-yl)methanol

CAS Number: 123456-78-9 (hypothetical for illustration)

Synthesis

The synthesis of (7-fluoro-1H-indol-5-yl)methanol typically involves the following steps:

- Starting Material: 7-fluoroindole is used as the precursor.

- Reduction Reaction: The introduction of a hydroxymethyl group at the 5-position of the indole ring can be achieved through a reduction of the corresponding carbonyl compound using reducing agents like sodium borohydride or lithium aluminum hydride.

- Purification: The product is purified via column chromatography.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including (7-fluoro-1H-indol-5-yl)methanol. In vitro tests have demonstrated effectiveness against various bacterial strains, including multidrug-resistant isolates. The minimal inhibitory concentration (MIC) values for these compounds typically range from 0.13 to 2.0 µg/mL, indicating potent activity against Gram-positive bacteria .

Anticancer Properties

Research indicates that indole derivatives exhibit anticancer activity by modulating key signaling pathways involved in cell proliferation and apoptosis. For instance, (7-fluoro-1H-indol-5-yl)methanol has been shown to inhibit the growth of cancer cell lines by inducing cell cycle arrest and apoptosis . The mechanism involves interaction with specific protein targets, including kinases involved in tumorigenesis.

The biological activity of (7-fluoro-1H-indol-5-yl)methanol can be attributed to its ability to interact with various molecular targets:

- Receptor Binding: The compound may act as a ligand for specific receptors, influencing downstream signaling pathways.

- Enzyme Inhibition: It may inhibit enzymes critical for cellular metabolism and proliferation, leading to reduced viability in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of (7-fluoro-1H-indol-5-yl)methanol against clinical isolates of Staphylococcus aureus. Results indicated that the compound exhibited significant antimicrobial activity with an MIC of 0.5 µg/mL, outperforming conventional antibiotics such as levofloxacin .

Case Study 2: Cancer Cell Line Studies

In vitro studies on human breast cancer cell lines showed that treatment with (7-fluoro-1H-indol-5-yl)methanol resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls, suggesting its potential as an anticancer agent .

Comparative Analysis

| Compound | Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| (7-fluoro-1H-indol-5-yl)methanol | Antimicrobial & Anticancer | 0.13 - 2.0 | 10 - 20 |

| Levofloxacin | Antimicrobial | 0.5 - 4 | N/A |

| Doxorubicin | Anticancer | N/A | 0.2 - 5 |

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.